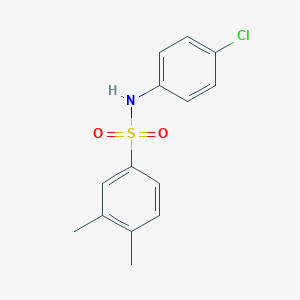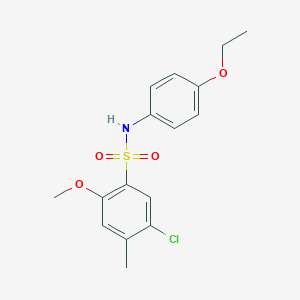
N-(4-chlorophenyl)-3,4-dimethylbenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-chlorophenyl)-3,4-dimethylbenzenesulfonamide, also known as Sulfamethazine, is a sulfonamide antibiotic that is commonly used in veterinary medicine to treat bacterial infections in livestock. It is a white crystalline powder that is soluble in water and ethanol.
作用機序
N-(4-chlorophenyl)-3,4-dimethylbenzenesulfonamidene works by inhibiting the synthesis of folic acid in bacteria, which is essential for their growth and survival. By blocking this pathway, sulfamethazine effectively prevents the bacteria from reproducing, leading to their eventual death.
Biochemical and Physiological Effects:
N-(4-chlorophenyl)-3,4-dimethylbenzenesulfonamidene has been shown to have a number of biochemical and physiological effects. It has been found to increase the activity of liver enzymes, as well as affect the metabolism of certain drugs. In addition, it has been shown to have an impact on the immune system, with some studies suggesting that it may have immunomodulatory effects.
実験室実験の利点と制限
One of the main advantages of using sulfamethazine in laboratory experiments is its broad-spectrum antimicrobial activity. It is also relatively easy to synthesize and purify, making it a cost-effective option for researchers. However, one of the limitations of using sulfamethazine is that it can have variable effects depending on the specific strain of bacteria being studied. In addition, it is important to use appropriate controls in experiments to ensure that any observed effects are due to the sulfamethazine and not other factors.
将来の方向性
There are a number of potential future directions for research on sulfamethazine. One area of interest is in developing new formulations of the drug that may be more effective against certain types of bacteria. In addition, there is ongoing research into the potential immunomodulatory effects of sulfamethazine and its potential use in treating immune-related disorders. Finally, there is interest in exploring the potential environmental impact of sulfamethazine use, particularly in livestock farming, and developing strategies to mitigate any negative effects.
合成法
N-(4-chlorophenyl)-3,4-dimethylbenzenesulfonamidene can be synthesized through a reaction between 4-chloroaniline and 3,4-dimethylbenzenesulfonyl chloride in the presence of a base such as sodium hydroxide. The resulting product is then purified through recrystallization.
科学的研究の応用
N-(4-chlorophenyl)-3,4-dimethylbenzenesulfonamidene has been extensively studied for its antimicrobial properties and has been used in various scientific research studies. It has been shown to be effective against a wide range of Gram-positive and Gram-negative bacteria, including Escherichia coli, Salmonella, and Staphylococcus aureus.
特性
分子式 |
C14H14ClNO2S |
|---|---|
分子量 |
295.8 g/mol |
IUPAC名 |
N-(4-chlorophenyl)-3,4-dimethylbenzenesulfonamide |
InChI |
InChI=1S/C14H14ClNO2S/c1-10-3-8-14(9-11(10)2)19(17,18)16-13-6-4-12(15)5-7-13/h3-9,16H,1-2H3 |
InChIキー |
SAGSRPFUFAHKDM-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)Cl)C |
正規SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)Cl)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















